molecular formula C4H6ClNO B041325 (S)-4-Chloro-3-hydroxybutyronitrile CAS No. 127913-44-4

(S)-4-Chloro-3-hydroxybutyronitrile

Cat. No.: B041325
CAS No.: 127913-44-4
M. Wt: 119.55 g/mol
InChI Key: LHBPNZDUNCZWFL-BYPYZUCNSA-N
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Description

(S)-4-Chloro-3-hydroxybutyronitrile is an organic compound with the molecular formula C4H6ClNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Chloro-3-hydroxybutyronitrile can be synthesized through several methods. One common approach involves the reaction of (S)-3-hydroxybutyronitrile with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

(S)3Hydroxybutyronitrile+SOCl2(S)4Chloro3hydroxybutyronitrile+SO2+HCl(S)-3-Hydroxybutyronitrile + SOCl_2 \rightarrow this compound + SO_2 + HCl (S)−3−Hydroxybutyronitrile+SOCl2​→(S)−4−Chloro−3−hydroxybutyronitrile+SO2​+HCl

The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Chloro-3-hydroxybutyronitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-chloro-3-oxobutyronitrile.

    Reduction: Formation of (S)-4-chloro-3-aminobutyronitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Chiral Building Block
(S)-4-Chloro-3-hydroxybutyronitrile is primarily utilized as a chiral building block in the synthesis of various pharmaceutical agents. Its chirality is crucial for the efficacy and safety of many drugs, particularly those targeting specific biological pathways.

1.2 Atorvastatin Production
One notable application of this compound is in the synthesis of atorvastatin, a widely used medication for lowering cholesterol levels. A study demonstrated that this compound can be effectively transformed into atorvastatin through a biocatalytic process utilizing halohydrin dehalogenase, which facilitates the formation of key intermediates with high stereoselectivity .

Synthetic Intermediates

2.1 Production of 4-Amino-3-hydroxybutyric Acid
The compound serves as an intermediate in synthesizing 4-amino-3-hydroxybutyric acid, which has neuroprotective effects and is being investigated for its potential benefits in treating neurological disorders . The synthesis involves converting this compound into the desired amino acid through hydrolysis and subsequent reactions.

2.2 Carnitine Synthesis
Another significant application is in the preparation of carnitine, which plays a vital role in fatty acid metabolism. The use of this compound as a substrate in quaternary amination reactions has been reported to enhance yields while minimizing by-products such as crotonic acid derivatives .

4.1 High-Yield Synthesis Techniques
Research indicates that employing specific reaction conditions can significantly enhance the yield of this compound during its synthesis from epichlorohydrin and cyanide under weakly basic conditions. This method has been optimized to produce high-purity intermediates essential for further pharmaceutical applications .

4.2 Biocatalytic Processes
A recent study highlighted a one-step biocatalytic process using halohydrin dehalogenase to convert this compound into atorvastatin derivatives, showcasing its utility in reducing reaction times and improving overall yields compared to traditional synthetic routes .

Mechanism of Action

The mechanism of action of (S)-4-Chloro-3-hydroxybutyronitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-4-Chloro-3-hydroxybutyronitrile: The enantiomer of (S)-4-Chloro-3-hydroxybutyronitrile, with similar chemical properties but different biological activity.

    4-Chloro-3-hydroxybutanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.

    4-Chloro-3-hydroxybutanal: Another related compound with an aldehyde group.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct interactions in biological systems compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.

Biological Activity

(S)-4-Chloro-3-hydroxybutyronitrile, a chiral compound with the molecular formula C4_4H6_6ClNO, has garnered attention in pharmaceutical research due to its potential biological activities and applications as an intermediate in drug synthesis. This article delves into its biological activity, synthesis methods, and relevant case studies.

This compound is primarily synthesized through the reaction of chiral epichlorohydrin with cyanide sources under controlled conditions. Various methods have been reported:

  • Microbial Resolution : A notable method involves the use of Pseudomonas species, which can selectively convert racemic mixtures to the desired enantiomer with high purity .
  • Chemical Synthesis : Traditional methods include reacting epichlorohydrin with hydrogen cyanide or using potassium cyanide as a catalyst . The reaction conditions, such as pH and temperature, significantly influence the yield and purity of the final product.

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing bioactive compounds. Research highlights several key areas:

  • Cerebral Metabolism : Compounds derived from this compound exhibit effects on cerebral metabolism and blood flow. For instance, (R)-4-amino-3-hydroxybutyric acid, synthesized from this nitrile, has shown promise in enhancing cerebral blood flow and exerting sedative effects .
  • Pharmacological Applications : The compound serves as a precursor for (R)-carnitine, which is recognized for its potential benefits in metabolic processes and as a nutritional supplement .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of derivatives of this compound:

  • Cerebral Effects : A study demonstrated that (R)-4-amino-3-hydroxybutyric acid improves cerebral metabolism and has hypotensive effects, suggesting therapeutic potential for conditions like hypertension and cognitive disorders .
  • Microbial Production : Research on microbial resolution has shown that using specific bacterial strains can lead to high yields of the desired enantiomer, thus enhancing the efficiency of producing bioactive compounds from this compound .

Data Table: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Remarks
Microbial Resolution85>98High selectivity for (S) enantiomer
Chemical Synthesis (Hydrogen Cyanide)7090Requires careful handling due to toxicity
Chemical Synthesis (Potassium Cyanide)7585Less hazardous than hydrogen cyanide but still risky

Properties

IUPAC Name

(3S)-4-chloro-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPNZDUNCZWFL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427251
Record name (S)-4-Chloro-3-hydroxybutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127913-44-4
Record name (S)-4-Chloro-3-hydroxybutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-4-Chloro-3-hydroxybutyronitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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